

AKR1C1-IN-1 supplier and purchasing information for research labs

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AKR1C1-IN-1: A Potent Inhibitor for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for **AKR1C1-IN-1**, a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). These guidelines are intended to assist researchers in utilizing this compound for in vitro and cell-based assays.

Introduction to AKR1C1

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α -hydroxysteroid dehydrogenase (20α -HSD), is a member of the aldo-keto reductase superfamily.[1] These enzymes are NADPH-dependent reductases that play crucial roles in the metabolism of steroids, prostaglandins, and various xenobiotics.[2][3][4] AKR1C1 is particularly known for its role in inactivating progesterone by converting it to 20α -hydroxyprogesterone.[4][5][6] Dysregulation of AKR1C1 has been implicated in various diseases, including cancer, where it can influence hormone signaling and drug resistance.[1][2][7][8]

AKR1C1-IN-1 Supplier and Purchasing Information

AKR1C1-IN-1 is commercially available from several suppliers. The following table summarizes key purchasing information to aid in the selection of the most suitable product for your research



needs.

| Supplier | Catalog Number | Purity | Formulation | Storage |
|-------------------------------|-------------------|-------------|-------------|--|
| MedChemExpres s | HY-100613 | >98% | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month. |
| Selleck Chemicals | S0764 | ≥99% (HPLC) | Solid | Powder: -20°C for 3 years; In solvent: -80°C for 1 year, -20°C for 1 month. |
| Sigma-Aldrich (Calbiochem) | 123850 | ≥94% (HPLC) | Solid | 2-8°C, protect from light. |

Experimental Protocols In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory activity of **AKR1C1-IN-1** against purified AKR1C1 enzyme. The assay is based on monitoring the oxidation of a substrate, such as 1-acenaphthenol, by measuring the increase in NADH absorbance at 340 nm.[9]

Materials:

- Purified recombinant human AKR1C1 enzyme
- AKR1C1-IN-1
- 1-Acenaphthenol (substrate)
- NAD+ (cofactor)



- Potassium phosphate buffer (100 mM, pH 9.0)
- Triton X-114 (0.005% v/v)
- DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of **AKR1C1-IN-1** in DMSO.
- In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, Triton X-114, NAD+, and 1-acenaphthenol.
- Add varying concentrations of AKR1C1-IN-1 to the wells. Include a vehicle control (DMSO only).
- Initiate the reaction by adding the purified AKR1C1 enzyme to each well.
- Immediately measure the increase in absorbance at 340 nm at 37°C for a set period (e.g., 3 hours), taking readings at regular intervals.[9]
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Progesterone Metabolism Assay

This protocol allows for the evaluation of **AKR1C1-IN-1**'s ability to inhibit the metabolism of progesterone in a cellular context.

Materials:

 Cells expressing AKR1C1 (e.g., transfected cell line or a cell line with endogenous expression)



- AKR1C1-IN-1
- Progesterone
- Cell culture medium
- Serum-free medium
- LC-MS system for metabolite analysis

Procedure:

- Seed the cells in a suitable culture plate and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of AKR1C1-IN-1 in serum-free medium for a specified time (e.g., 2 hours).
- Add progesterone to the medium and incubate for a further period (e.g., 6 hours).
- Collect the cell culture medium.
- Extract the steroids from the medium using an appropriate organic solvent (e.g., ethyl acetate).
- Analyze the levels of progesterone and its metabolite, 20α -hydroxyprogesterone, using LC-MS.
- Calculate the percentage of progesterone metabolism and determine the IC₅₀ of AKR1C1-IN-1.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of **AKR1C1-IN-1** on cancer cell lines.

Materials:

- · Cancer cell line of interest
- AKR1C1-IN-1



- Complete cell culture medium
- Cell Counting Kit-8 (CCK-8) or similar viability reagent
- 96-well cell culture plate
- Microplate reader

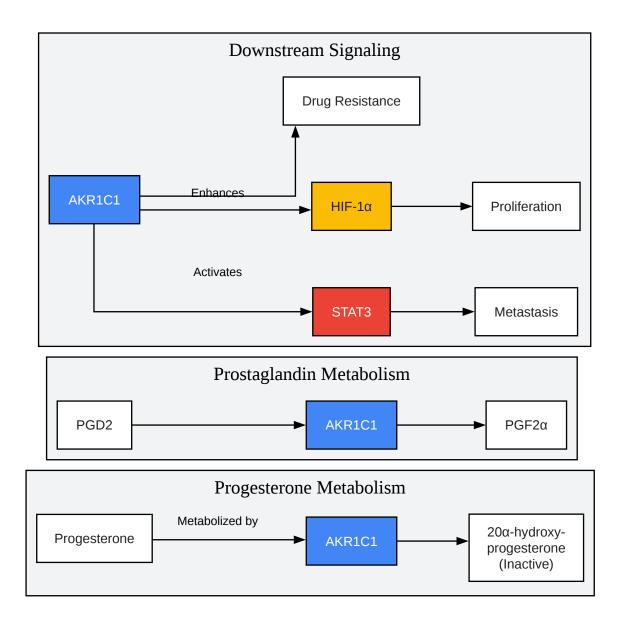
Procedure:

- Seed cells in a 96-well plate at a suitable density.[10]
- · Allow the cells to attach overnight.
- Treat the cells with a range of concentrations of **AKR1C1-IN-1** for a specified duration (e.g., 24, 48, or 72 hours).[10]
- Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[11]
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows AKR1C1 Signaling in Cancer

AKR1C1 is involved in multiple signaling pathways that are critical in cancer progression. Its primary role in steroid hormone metabolism directly impacts the activity of nuclear receptors. Furthermore, AKR1C1 has been shown to influence other key cancer-related pathways.





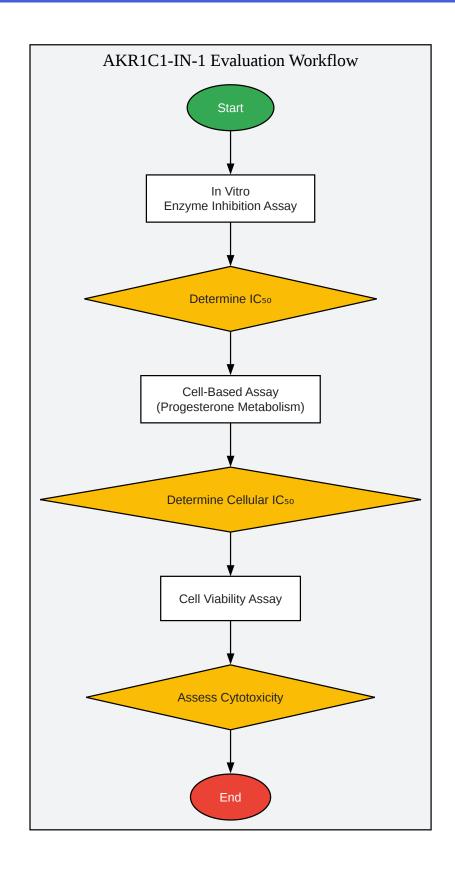
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Figure 1. AKR1C1 signaling pathways in cancer.

Experimental Workflow for Evaluating AKR1C1-IN-1

The following diagram outlines a typical workflow for characterizing the activity of **AKR1C1-IN-1**.





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Figure 2. Experimental workflow for AKR1C1-IN-1.



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